4-chlorophenacyl thiocyanate 4-chlorophenacyl thiocyanate
Brand Name: Vulcanchem
CAS No.: 19339-59-4
VCID: VC21070002
InChI: InChI=1S/C9H6ClNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2
SMILES: C1=CC(=CC=C1C(=O)CSC#N)Cl
Molecular Formula: C9H6ClNOS
Molecular Weight: 211.67 g/mol

4-chlorophenacyl thiocyanate

CAS No.: 19339-59-4

Cat. No.: VC21070002

Molecular Formula: C9H6ClNOS

Molecular Weight: 211.67 g/mol

* For research use only. Not for human or veterinary use.

4-chlorophenacyl thiocyanate - 19339-59-4

Specification

CAS No. 19339-59-4
Molecular Formula C9H6ClNOS
Molecular Weight 211.67 g/mol
IUPAC Name [2-(4-chlorophenyl)-2-oxoethyl] thiocyanate
Standard InChI InChI=1S/C9H6ClNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2
Standard InChI Key JSIQRJQKMVTGJN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CSC#N)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)CSC#N)Cl

Introduction

Physical and Chemical Properties

4-Chlorophenacyl thiocyanate possesses a defined set of physical and chemical properties that determine its behavior in different environments and reactions. Understanding these properties is essential for researchers working with this compound.

Structural and Molecular Properties

The molecular formula of 4-chlorophenacyl thiocyanate is C₉H₆ClNOS with a calculated molar mass of 211.67 g/mol . Its structure consists of a 4-chlorophenyl group attached to a carbonyl (C=O) group, which is connected to a methylene (CH₂) bridge linked to a thiocyanate (-SCN) moiety. This arrangement of atoms and functional groups determines the compound's reactivity patterns and physical characteristics.

Physical Properties

The physical properties of 4-chlorophenacyl thiocyanate are summarized in the following table:

PropertyValueSource
Molecular FormulaC₉H₆ClNOS
Molar Mass211.67 g/mol
Physical StateSolid at room temperature
Melting Point133-137 °C
Boiling Point381.3±22.0 °C (Predicted)
Density1.350±0.06 g/cm³ (Predicted)

The relatively high melting point (133-137 °C) indicates significant intermolecular forces, likely including dipole-dipole interactions and possibly hydrogen bonding. The predicted boiling point of approximately 381°C suggests low volatility under standard conditions .

Related Chemistry and Structural Analogs

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